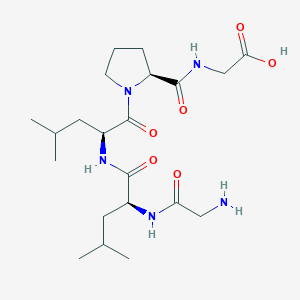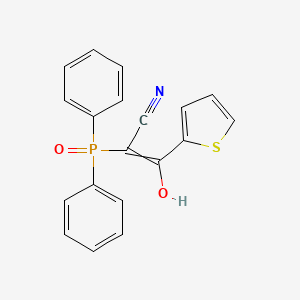
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile is a complex organic compound that features a thiophene ring, a phosphoryl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with phosphoryl chloride and subsequent reactions with nitrile compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of thiophene derivatives with different functional groups .
Applications De Recherche Scientifique
2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The phosphoryl group and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure but differ in their functional groups.
Phosphoryl Compounds: Diphenylphosphoryl chloride and triphenylphosphine oxide are examples of compounds with similar phosphoryl groups.
Nitrile Compounds: Benzonitrile and acetonitrile are simple nitrile compounds that differ significantly in structure from 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring, a phosphoryl group, and a nitrile group within a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
663177-86-4 |
|---|---|
Formule moléculaire |
C19H14NO2PS |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C19H14NO2PS/c20-14-17(19(21)18-12-7-13-24-18)23(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,21H |
Clé InChI |
HMUOVVUNCIIJLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(C3=CC=CS3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)
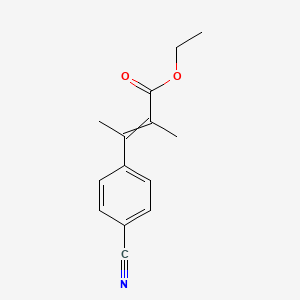
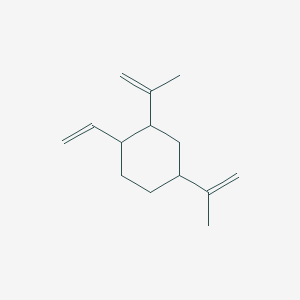
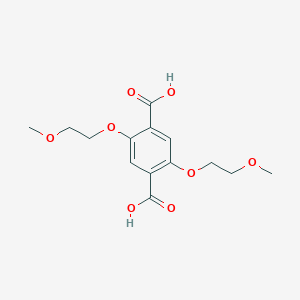
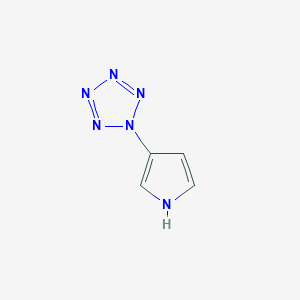
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
![8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione](/img/structure/B15158592.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
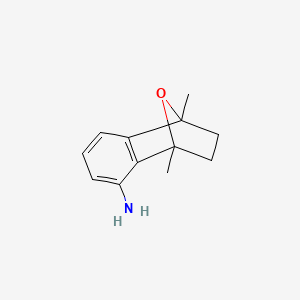
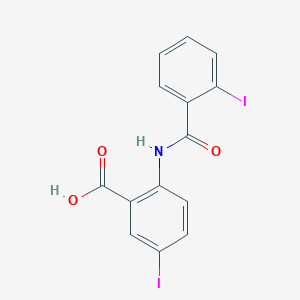
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
